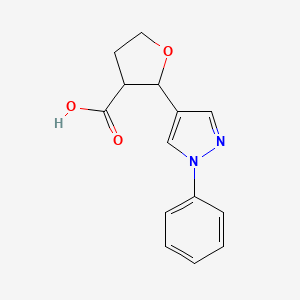
2'-Deoxy-5-fluorouridine-5'-triphosphate sodium salt-100 mM solution in water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt is a chemical compound used primarily in scientific research. It is a nucleotide analog, specifically a fluorinated derivative of deoxyuridine triphosphate. This compound is often used in studies related to DNA synthesis and repair, as well as in cancer research due to its cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt typically involves the fluorination of deoxyuridine triphosphate. The process begins with the preparation of 2’-deoxyuridine, which is then fluorinated at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 5-fluoro-2’-deoxyuridine is then phosphorylated to form the triphosphate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solution form, with a concentration of 100 mM in water .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for the fluorination step.
Phosphorylation Reagents: Phosphorylation is typically carried out using phosphoryl chloride (POCl3) or similar reagents.
Major Products Formed
- 5-Fluoro-2’-deoxyuridine Monophosphate (5F-dUMP)
- 5-Fluoro-2’-deoxyuridine Diphosphate (5F-dUDP)
- 5-Fluoro-2’-deoxyuridine Triphosphate (5F-dUTP)
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in nucleotide synthesis and modification studies.
- Biology : Employed in studies of DNA synthesis, repair, and replication.
- Medicine : Investigated for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells.
- Industry : Utilized in the production of diagnostic kits and research reagents .
Wirkmechanismus
The primary mechanism of action of 2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine monophosphate (TMP), a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis, leading to cytotoxic effects, particularly in rapidly dividing cells such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2’-deoxyuridine (Floxuridine)
- 5-Fluorouracil (5-FU)
- 2’-Deoxyuridine Triphosphate (dUTP)
Uniqueness
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt is unique due to its triphosphate group, which allows it to be incorporated into DNA during replication. This incorporation leads to DNA damage and cell death, making it particularly useful in cancer research. In contrast, other similar compounds like 5-Fluorouracil and Floxuridine primarily act by inhibiting thymidylate synthase without being incorporated into DNA .
Eigenschaften
IUPAC Name |
tetrasodium;[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPDFWZYBUPIOW-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN2Na4O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)

![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)


![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

![5,19-Diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310283.png)

![rac-[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methanamine hydrochloride, cis](/img/structure/B12310309.png)
![tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate](/img/structure/B12310313.png)

